molecular formula C7H8O2S B3373363 4-Methyl-2-thiopheneacetic acid CAS No. 1005-54-5

4-Methyl-2-thiopheneacetic acid

Cat. No.: B3373363
CAS No.: 1005-54-5
M. Wt: 156.2 g/mol
InChI Key: GGTJWZPIMZYFNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyl-2-thiopheneacetic acid is an organosulfur compound with the molecular formula C7H8O2S It features a thiophene ring, which is a five-membered ring containing one sulfur atom, substituted with a methyl group and an acetic acid moiety

Biochemical Analysis

Biochemical Properties

Thiophene-based analogs, including 4-Methyl-2-thiopheneacetic acid, have been the focus of many scientists due to their potential as biologically active compounds . They play a crucial role for medicinal chemists to develop advanced compounds with a variety of biological effects

Cellular Effects

The cellular effects of this compound are not well-studied. Thiophene derivatives have been reported to exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties

Molecular Mechanism

The molecular mechanism of action of this compound is not well-understood. Thiophene derivatives are synthesized through various reactions, including the Gewald reaction, the Paal–Knorr reaction, and others . These reactions involve complex interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-2-thiopheneacetic acid can be achieved through several methods. One common approach involves the condensation of thiophene derivatives with acetic acid or its derivatives under acidic or basic conditions. For instance, the Fiesselmann synthesis is a notable method where thioglycolic acid derivatives react with α,β-acetylenic esters under basic conditions to generate thiophene carboxylic derivatives .

Industrial Production Methods: Industrial production of thiophene derivatives, including this compound, often involves large-scale condensation reactions. These processes typically utilize catalysts and controlled reaction environments to ensure high yield and purity. The Gewald reaction, which involves the condensation of sulfur, α-methylene carbonyl compounds, and α-cyano esters, is another industrially relevant method .

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-2-thiopheneacetic acid undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride (AlCl3) as a catalyst are common.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

4-Methyl-2-thiopheneacetic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 4-Methyl-2-thiopheneacetic acid is unique due to the presence of the methyl group, which can influence its reactivity and biological activity. This substitution can enhance its lipophilicity and potentially improve its interaction with biological targets compared to other thiophene derivatives.

Properties

IUPAC Name

2-(4-methylthiophen-2-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O2S/c1-5-2-6(10-4-5)3-7(8)9/h2,4H,3H2,1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGTJWZPIMZYFNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methyl-2-thiopheneacetic acid
Reactant of Route 2
Reactant of Route 2
4-Methyl-2-thiopheneacetic acid
Reactant of Route 3
Reactant of Route 3
4-Methyl-2-thiopheneacetic acid
Reactant of Route 4
Reactant of Route 4
4-Methyl-2-thiopheneacetic acid
Reactant of Route 5
4-Methyl-2-thiopheneacetic acid
Reactant of Route 6
Reactant of Route 6
4-Methyl-2-thiopheneacetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.